1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Quality Control Procurement Specification Analytical Chemistry

Multiplexed assays requiring magenta/red chromogenic output (λmax ~565 nm) demand precise halogen positioning unavailable from generic indoxyl acetates. This ≥99% HPLC-purity, 5,6-dihalogenated diacetate is the protected precursor to the 5-bromo-6-chloro-3-hydroxyindole chromophore, enabling orthogonal color differentiation alongside blue (X-Gal/X-Gluc, λmax ~615 nm) and other indoxyl substrates. - Unique 5-bromo-6-chloro substitution pattern ensures spectral specificity for magenta channel detection. - ≥99% HPLC purity minimizes impurity propagation in multi-step syntheses of β-glycosides and phosphate esters. - 5-bromo handle enables site-selective palladium-catalyzed cross-coupling for tailored probe development.

Molecular Formula C12H9BrClNO3
Molecular Weight 330.56 g/mol
CAS No. 108847-96-7
Cat. No. B1288887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate
CAS108847-96-7
Molecular FormulaC12H9BrClNO3
Molecular Weight330.56 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C
InChIInChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3
InChIKeyQOSOMKUVYQFRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (CAS 108847-96-7): What Scientific Buyers Need to Know Before Procurement


1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (CAS 108847-96-7), also known as 5-bromo-6-chloro-3-indolyl-1,3-diacetate or Magenta Diacetate, is a synthetic N,O-diacetylindoxyl derivative . With the molecular formula C₁₂H₉BrClNO₃ and molecular weight of 330.56 g/mol, this compound serves as a protected precursor to the chromogenic aglycon 5-bromo-6-chloro-3-hydroxyindole [1]. Its defining structural feature is the 5,6-halogen substitution pattern (bromine at position 5, chlorine at position 6) on the indole core, which upon enzymatic deacetylation yields a magenta-colored chromophore with a characteristic λmax of approximately 565 nm—a property that distinguishes this scaffold from the widely used 5-bromo-4-chloro-3-indolyl (blue chromophore) and 5-bromo-3-indolyl (cyan chromophore) systems .

Why 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate Cannot Be Replaced by Other Indoxyl Diacetates in Chromogenic Workflows


Generic substitution of 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate with other indoxyl diacetates is not scientifically viable due to the halogen-position-dependent chromogenic output of the indoxyl scaffold. This compound is specifically configured as the diacetyl-protected precursor to the 5-bromo-6-chloro-3-hydroxyindole chromophore, which generates a magenta/red precipitate (λmax ~565 nm) upon enzymatic cleavage [1]. Alternative substitution patterns—such as 5-bromo-4-chloro-3-indolyl (blue, X-Gluc/X-Gal system, λmax ~615 nm), 5-bromo-3-indolyl (cyan), or 6-chloro-3-indolyl (salmon)—produce spectrally distinct and visually incompatible chromogenic outputs [2]. In multiplexed assays requiring simultaneous detection of multiple enzymatic activities, the magenta channel provided by 5,6-disubstituted indoxyl derivatives is uniquely positioned for orthogonal color differentiation, making direct substitution without workflow revalidation impossible.

Quantitative Differentiation Evidence for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate vs. Alternative Indoxyl Diacetates


Commercial Purity Benchmark: ≥99% (HPLC) vs. Industry Standard ≥95%

Procurement from established vendors demonstrates that 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is commercially available at ≥99% purity (HPLC), substantially exceeding the industry baseline of ≥95% typical for many indoxyl diacetate analogs .

Quality Control Procurement Specification Analytical Chemistry

Chromogenic Scaffold Selection: 5,6-Disubstituted Magenta Chromophore vs. 5,4-Disubstituted Blue Chromophore

The 5-bromo-6-chloro substitution pattern on the indoxyl scaffold yields a magenta/red chromophore (λmax ~565 nm) upon deacetylation and oxidation [1]. In contrast, the more commonly used 5-bromo-4-chloro-3-indolyl scaffold produces a blue chromophore (λmax ~615 nm), as employed in X-Gal and X-Gluc substrates . This spectral separation (~50 nm difference in λmax) enables simultaneous, orthogonal colorimetric detection in multiplexed enzymatic assays without cross-channel interference.

Chromogenic Substrate Reporter Gene Assay Multiplex Detection

Defined Physical Property: Melting Point 171–172 °C for Identity Verification and QC

The compound exhibits a well-defined melting point of 171–172 °C [1]. In contrast, many halogenated indoxyl acetate analogs (including the mono-acetylated 5-bromo-6-chloro-3-indolyl acetate, CAS 102185-48-8) lack extensively validated, publicly accessible melting point reference data in major aggregated chemical databases, limiting their utility for rapid, low-cost identity confirmation during incoming material inspection.

Quality Control Identity Testing Analytical Specification

Optimal Scientific and Industrial Application Scenarios for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate


Synthesis of Magenta Chromogenic Enzyme Substrates for Multiplexed Reporter Assays

The compound serves as the protected precursor for synthesizing 5-bromo-6-chloro-3-indolyl β-glycosides and phosphate esters—substrates that generate a magenta/red precipitate (λmax ~565 nm) upon enzymatic cleavage. This spectral property enables orthogonal colorimetric detection in multiplex assays where blue (X-Gal/X-Gluc, λmax ~615 nm) and magenta channels are used simultaneously to track, for example, lacZ (β-galactosidase) and GUS (β-glucuronidase) reporter gene expression in a single sample [1][2].

Preparation of Fluorogenic Probes via Palladium-Catalyzed Cross-Coupling

The bromine substituent at the 5-position of the indole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the site-selective introduction of diverse functional groups or fluorophores . This reactivity profile allows researchers to derivatize the 5,6-dihalogenated indoxyl scaffold to create novel fluorescent or chromogenic probes with tailored optical and biochemical properties.

High-Purity Starting Material for Pharmaceutical Intermediate Synthesis

With commercial availability at ≥99% HPLC purity , this compound is suitable as a high-purity building block in multi-step synthetic routes toward halogenated indole-containing pharmaceutical candidates, particularly where the 5-bromo-6-chloro substitution pattern is a required pharmacophoric element. The high starting purity minimizes the propagation of impurities through subsequent synthetic steps, potentially improving overall yield and reducing purification burden.

Quality Control Standard for Halogenated Indole Analytical Methods

The compound's well-defined melting point (171–172 °C) and established molecular identity (InChIKey QOSOMKUVYQFRDU-UHFFFAOYSA-N) support its use as a reference standard for calibrating and validating analytical methods (e.g., HPLC, LCMS) employed in the characterization of halogenated indole derivatives [3][4].

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